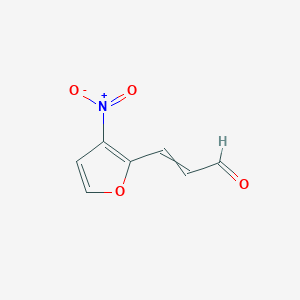
3-(3-Nitrofuran-2-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrofuran-2-yl)prop-2-enal is a chemical compound belonging to the nitrofuran class. Nitrofurans are synthetic molecules characterized by a furan ring with a nitro group attached. These compounds have been widely studied for their antimicrobial properties and have found applications in various fields, including medicine and industry .
Méthodes De Préparation
The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .
Applications De Recherche Scientifique
3-(3-Nitrofuran-2-yl)prop-2-enal has been extensively studied for its antimicrobial properties. It has shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promise as potential antituberculosis agents . Additionally, nitrofuran compounds are used in computational chemistry for drug design and analysis .
Mécanisme D'action
The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .
Comparaison Avec Des Composés Similaires
3-(3-Nitrofuran-2-yl)prop-2-enal is part of the broader nitrofuran class, which includes compounds like nitrofurazone, nitrofurantoin, and furazolidone. These compounds share a common furan ring with a nitro group but differ in their specific functional groups and applications. For example, nitrofurantoin is widely used for urinary tract infections, while furazolidone is used for bacterial diarrhea .
Propriétés
Numéro CAS |
38000-81-6 |
|---|---|
Formule moléculaire |
C7H5NO4 |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
3-(3-nitrofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |
Clé InChI |
QXTLWQWHPNLTQF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1[N+](=O)[O-])C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


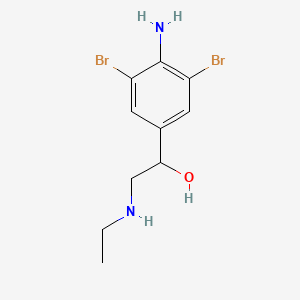
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
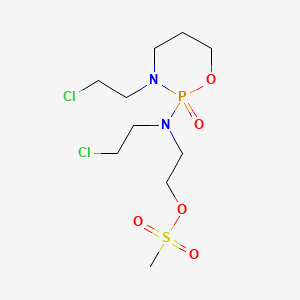
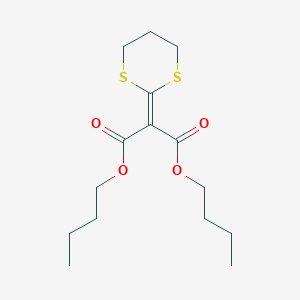
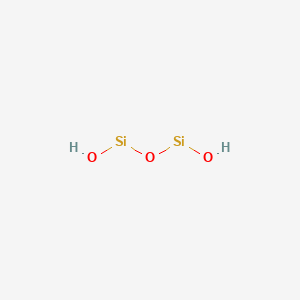
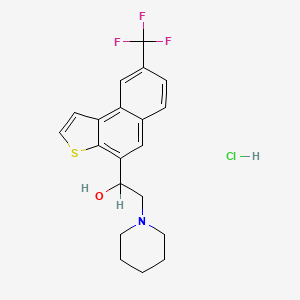
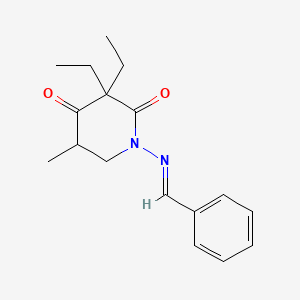

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
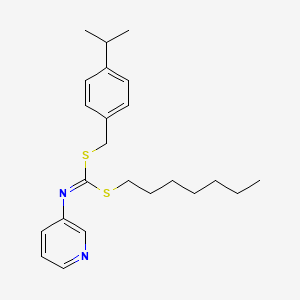
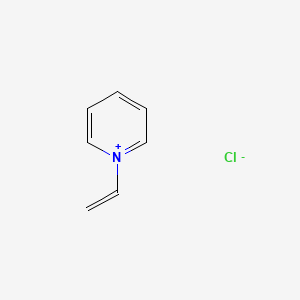
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
